Tert-butyl azetidin-3-ylcarbamate hydrochloride

solubility hydrochloride salt benzyl carbamate

This Boc-protected azetidine HCl salt offers a unique combination of ambient storage stability (20–25°C) and high aqueous solubility (5.39 mg/mL)—outperforming benzyl-protected analogs (~1.13 mg/mL). The free-flowing solid form ensures accurate weighing for solid-phase peptide synthesis and automated parallel synthesis platforms. The hydrochloride salt eliminates cold-chain logistics required for the free base, while the orthogonal Boc group enables selective acidic deprotection in complex synthetic sequences. Ideal building block for medicinal chemistry and heterocycle synthesis programs.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
CAS No. 217806-26-3
Cat. No. B1289126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl azetidin-3-ylcarbamate hydrochloride
CAS217806-26-3
Molecular FormulaC8H17ClN2O2
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNC1.Cl
InChIInChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H
InChIKeyVLOLOLUAVFGUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS 217806-26-3): Chemical Class and Core Identity


Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS 217806-26-3) is a Boc-protected azetidine derivative, belonging to the class of four-membered nitrogen-containing heterocycles . The compound comprises an azetidine ring, a tert-butyl carbamate protecting group, and a hydrochloride salt form, with the molecular formula C₈H₁₇ClN₂O₂ and molecular weight of 208.69 g/mol .

Procurement Alert: Why tert-butyl azetidin-3-ylcarbamate hydrochloride Cannot Be Arbitrarily Substituted with In-Class Analogs


Although tert-butyl azetidin-3-ylcarbamate hydrochloride shares the azetidine core and Boc protecting group with several other building blocks, its specific combination of a secondary amine hydrochloride salt and a tert-butyl carbamate confers a unique profile of aqueous solubility, physical form, and storage stability that cannot be assumed across analogs. Substituting this compound with the free base form, a different N-protecting group (e.g., Cbz), or a larger ring analog (e.g., piperidine) without rigorous validation can lead to synthetic failure due to altered solubility, handling properties, or deprotection kinetics .

Quantitative Differentiation Guide: tert-butyl azetidin-3-ylcarbamate hydrochloride vs. Closest Analogs


Aqueous Solubility: Hydrochloride Salt Form Provides Markedly Higher Solubility Than Benzyl-Protected Analog

Tert-butyl azetidin-3-ylcarbamate hydrochloride (hydrochloride salt) exhibits a computed aqueous solubility of 5.39 mg/mL (Log S = -1.59) . In contrast, benzyl azetidin-3-ylcarbamate hydrochloride, the Cbz-protected analog, has a computed aqueous solubility of 1.13 mg/mL (Log S = -2.26) . The tert-butyl carbamate/hydrochloride salt form provides a approximately 4.8-fold higher predicted aqueous solubility.

solubility hydrochloride salt benzyl carbamate formulation

Physical Form and Handling: Hydrochloride Salt is a Solid at Room Temperature vs. Liquid Free Base

Tert-butyl azetidin-3-ylcarbamate hydrochloride is described as a solid at room temperature . The free base analog, tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5), is reported as a colorless liquid . The solid hydrochloride form enables more accurate weighing for stoichiometric reactions and reduces volatility-related handling concerns.

physical form salt form handling weighing

Storage Stability: Hydrochloride Salt Tolerates Ambient Storage; Free Base Requires Cold Storage

Tert-butyl azetidin-3-ylcarbamate hydrochloride is recommended for storage at room temperature, sealed in a dark, dry place . In contrast, the free base tert-butyl azetidin-3-ylcarbamate is recommended for storage under inert gas (nitrogen or argon) at 2–8°C . The hydrochloride salt form reduces the requirement for refrigerated storage and inert atmosphere.

storage stability salt form shelf life procurement

Purity Consistency: Commercial Supply Routinely Delivers ≥97% Purity, Enabling Reliable Reaction Planning

Multiple reputable suppliers offer tert-butyl azetidin-3-ylcarbamate hydrochloride with a standard purity of 97% . This level of purity is consistently reported across vendors, providing procurement confidence and enabling accurate stoichiometric calculations without the need for extensive in-house purification.

purity quality control reproducibility procurement

Optimal Use Cases for tert-butyl azetidin-3-ylcarbamate hydrochloride Based on Quantitative Differentiation


Aqueous-Compatible Synthetic Sequences

Given its higher predicted aqueous solubility (5.39 mg/mL) compared to the benzyl-protected analog (1.13 mg/mL), tert-butyl azetidin-3-ylcarbamate hydrochloride is particularly well-suited for synthetic sequences that involve aqueous workups, water-miscible solvent systems, or reactions where water solubility facilitates purification or phase transfer .

Solid-Phase Peptide Synthesis and Parallel Chemistry

The solid physical form of tert-butyl azetidin-3-ylcarbamate hydrochloride at room temperature makes it an ideal building block for solid-phase peptide synthesis and automated parallel synthesis platforms, where accurate, reproducible weighing of solid reagents is critical for maintaining reaction stoichiometry .

Long-Term Inventory and Ambient Storage Workflows

For laboratories with limited refrigerated storage capacity or for projects requiring long-term inventory of building blocks, the ability to store tert-butyl azetidin-3-ylcarbamate hydrochloride at ambient temperature (20-25°C) without an inert atmosphere provides a significant logistical advantage over the cold-storage-required free base .

Reaction Sequences Requiring Orthogonal Protecting Group Strategy

The tert-butyl carbamate (Boc) protecting group can be orthogonally removed under acidic conditions, while the hydrochloride salt form is already present. This allows for selective deprotection of the Boc group without affecting other acid-labile protecting groups that may be present in complex synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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